![molecular formula C15H15NO2S B2533761 N-[(2,3-dihydro-1-benzofuran-3-yl)méthyl]-2-(thiophène-2-yl)acétamide CAS No. 1788762-74-2](/img/structure/B2533761.png)

N-[(2,3-dihydro-1-benzofuran-3-yl)méthyl]-2-(thiophène-2-yl)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

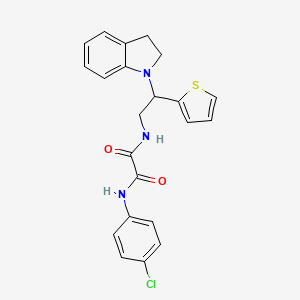

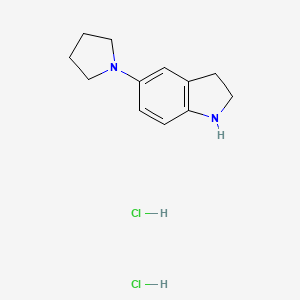

“N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(thiophen-2-yl)acetamide” is a compound that has been studied for its potential therapeutic applications . It is part of a series of molecules synthesized and evaluated as ligands for the Histamine H3 and H4 Receptors . These receptors are of interest in drug discovery projects for inflammation, asthma, pain, cancer, Parkinson’s, and Alzheimer’s diseases .

Applications De Recherche Scientifique

- Les dérivés de N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acétyl]phényl}acétamide ont été évalués pour leur activité antioxydante . Les antioxydants jouent un rôle crucial dans la protection des cellules contre le stress oxydatif et la prévention des dommages causés par les radicaux libres.

- Certains dérivés de phtalide, y compris ceux liés à notre composé, ont démontré une activité anti-VIH-1 . Il est essentiel d'étudier leur potentiel en tant qu'agents antiviraux dans la lutte contre le VIH.

- La leishmaniose, causée par des parasites protozoaires, est une maladie tropicale négligée. Certaines phtalides, y compris notre composé, ont montré une activité antileishmanienne . Des recherches supplémentaires pourraient explorer leur efficacité dans le traitement de cette maladie.

- Les dérivés de phtalide ont été étudiés pour leurs propriétés antifongiques . Il pourrait être précieux d'étudier l'efficacité de la N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acétyl]phényl}acétamide contre les agents pathogènes fongiques.

- Certaines phtalides sont connues pour leurs propriétés herbicides . Comprendre comment notre composé affecte la croissance et le développement des plantes pourrait avoir des applications agricoles.

- Les dérivés de N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acétyl]phényl}acétamide servent d'intermédiaires dans la synthèse d'autres systèmes hétérocycliques pertinents, tels que les dérivés de la 2,3-dihydro-1H-isoindol-1-one . Ces composés ont des applications diverses et présentent un intérêt pour les chimistes de synthèse.

Propriétés antioxydantes

Activité anti-VIH-1

Propriétés antileishmaniennes

Potentiel antifongique

Activité herbicide

Intermédiaires de synthèse

Mécanisme D'action

The compound acts as an antagonist of the Histamine H3 and H4 Receptors . This means it binds to these receptors but does not activate them, thereby blocking the receptors from being activated by other substances. This mechanism of action is of interest for potential therapeutic applications in various diseases .

Orientations Futures

Propriétés

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c17-15(8-12-4-3-7-19-12)16-9-11-10-18-14-6-2-1-5-13(11)14/h1-7,11H,8-10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFWRSUBMANNBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)CNC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-propyl-3-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2533681.png)

![Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate;hydrochloride](/img/structure/B2533684.png)

![2-Amino-5-{[2-(diethylamino)ethyl]amino}benzamide](/img/structure/B2533687.png)

![N-(cyanomethyl)-N,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2533690.png)

![3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2533693.png)

![2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2533695.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2533697.png)